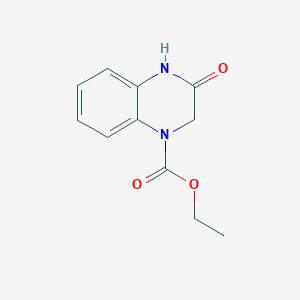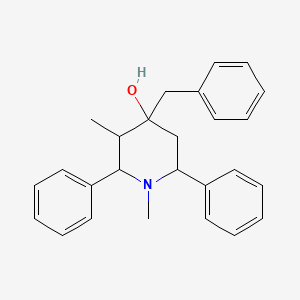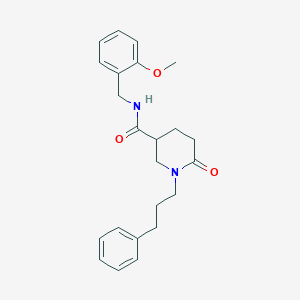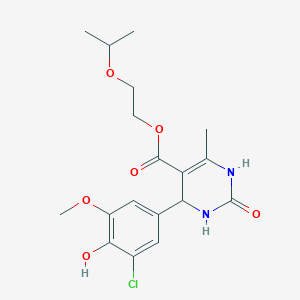![molecular formula C16H16BrClN2O2 B5062116 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, also known as acetylcholine chloride, is a neurotransmitter that plays a crucial role in the functioning of the nervous system. It is synthesized in the nerve terminal and released into the synaptic cleft, where it binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of acetylcholine chloride are discussed below.
作用机制
Acetylcholine chloride binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. There are two types of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors: nicotinic and muscarinic. Nicotinic receptors are found in the neuromuscular junction and the autonomic ganglia, while muscarinic receptors are found in the parasympathetic nervous system. The binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to nicotinic receptors leads to the initiation of muscle contraction, while the binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to muscarinic receptors leads to the regulation of heart rate, glandular secretion, and smooth muscle contraction.
Biochemical and Physiological Effects
Acetylcholine chloride has various biochemical and physiological effects on the body. It is involved in the regulation of heart rate, glandular secretion, and smooth muscle contraction. Acetylcholine chloride also plays a crucial role in the initiation of muscle contraction. In addition, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
Acetylcholine chloride is widely used in laboratory experiments to study the functioning of the nervous system. Its advantages include its crucial role in the initiation of muscle contraction and its involvement in various physiological processes. However, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has certain limitations, including its short half-life and the difficulty of measuring its concentration in vivo.
未来方向
There are several future directions for the study of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride. One direction is the development of new drugs that target 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors and modulate their activity. Another direction is the study of the role of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new techniques for measuring the concentration of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in vivo will be important for further understanding its role in the functioning of the nervous system.
合成方法
Acetylcholine chloride is synthesized in the nerve terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase. The reaction results in the formation of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee and CoA. The 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee is then stored in vesicles until it is released into the synaptic cleft upon nerve stimulation.
科学研究应用
Acetylcholine chloride has been extensively studied in scientific research due to its crucial role in the functioning of the nervous system. It is involved in various physiological processes, including muscle contraction, regulation of heart rate, and regulation of glandular secretion. Acetylcholine chloride has also been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2.BrH/c1-11(16(21)13-3-5-14(17)6-4-13)19-9-7-15(8-10-19)18-12(2)20;/h3-11H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHXKGDJUITUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=C(C=C2)NC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B5062036.png)

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)
![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)
![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)


![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
